4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide
Overview
Description
4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide is an organic compound with the molecular formula C11H12BrNO and a molecular weight of 254.12 g/mol . This compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 3rd position, and a prop-2-en-1-yl group attached to the nitrogen atom of the benzamide structure. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide typically involves the following steps:
Starting Materials: 4-Bromo-3-methylbenzoic acid and prop-2-en-1-amine.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).
Procedure: The 4-Bromo-3-methylbenzoic acid is first activated by the coupling agent, followed by the addition of prop-2-en-1-amine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylbenzamide: Lacks the prop-2-en-1-yl group, leading to different chemical properties and reactivity.
3-Methyl-N-(prop-2-en-1-yl)benzamide: Lacks the bromine atom, affecting its substitution reactions and biological activity.
4-Bromo-N-(prop-2-en-1-yl)benzamide: Lacks the methyl group, influencing its steric and electronic properties.
Uniqueness
4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activities. The presence of the bromine atom, methyl group, and prop-2-en-1-yl group allows for diverse chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
4-bromo-3-methyl-N-prop-2-enylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-3-6-13-11(14)9-4-5-10(12)8(2)7-9/h3-5,7H,1,6H2,2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBDGRHQCCYOKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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